![molecular formula C19H17Cl3N4O2S2 B2980166 N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide CAS No. 338422-23-4](/img/structure/B2980166.png)
N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide
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Overview
Description
“N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C19H17Cl3N4O2S2 . It has a molecular weight of 503.85288 .
Molecular Structure Analysis
The molecular structure of this compound is based on a 1,2,4-triazole core, which is a type of heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms . This core is functionalized with an allyl group, a dichlorobenzyl group, and a chlorobenzenesulfonamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 503.85288 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .Scientific Research Applications
Antidiabetic Activity
This compound belongs to a class of chemicals that have shown promise in the treatment of Type 2 diabetes mellitus (T2DM). Derivatives of this compound could potentially act as inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), α-amylase, and α-glucosidase, which are therapeutic targets in the clinical management of T2DM .
Anticancer Properties
Compounds with similar structures have been identified as potential anticancer agents. They may work by inhibiting topoisomerase II, a crucial enzyme for DNA replication and cell division, thus preventing the proliferation of cancer cells, particularly in breast cancer .
Antiviral Applications
Sulfonamide derivatives, which include the compound , have been associated with antiviral activities. They could be synthesized into derivatives that possess inhibitory effects against viruses like the tobacco mosaic virus, offering a new avenue for antiviral drug development .
Antimicrobial and Antifungal Effects
The structural features of this compound suggest it could be effective in combating bacterial and fungal infections. Its derivatives have been reported to possess both antibacterial and antifungal properties, which could be harnessed for creating new antimicrobial medications .
Cholinesterase Inhibition
Cholinesterase inhibitors are a class of compounds that can be used to treat diseases like Alzheimer’s. The compound could be modified to enhance its potential as a cholinesterase inhibitor, providing benefits in neurodegenerative disease research .
Agricultural Chemical Applications
The compound’s derivatives could be explored for their herbicidal properties. This application would be particularly useful in the development of green pesticides, contributing to sustainable agricultural practices .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O2S2/c1-2-9-26-18(11-23-30(27,28)15-6-4-14(20)5-7-15)24-25-19(26)29-12-13-3-8-16(21)17(22)10-13/h2-8,10,23H,1,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTUMKWMEYUEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide |
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